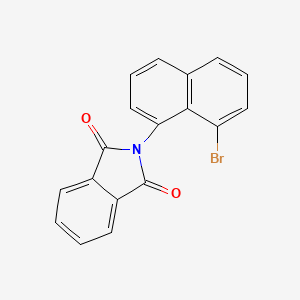
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to an isoindole dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 8-bromonaphthalene with isoindole derivatives under specific conditions. One common method involves the use of a solvent such as chloroform (CHCl3) and a catalyst like concentrated sulfuric acid (H2SO4) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using reagents like sodium hydride (NaH) or benzyl bromide.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions
Sodium Hydride (NaH): Used for deprotonation and substitution reactions.
Benzyl Bromide: Utilized in substitution reactions to introduce benzyl groups.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromonaphthalen-1-ylmethanol: A related compound with a hydroxyl group instead of the isoindole dione structure.
2-(8-Bromonaphthalen-1-yl)acetonitrile: Another similar compound with a nitrile group.
Uniqueness
2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
111853-59-9 |
|---|---|
Fórmula molecular |
C18H10BrNO2 |
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
2-(8-bromonaphthalen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H10BrNO2/c19-14-9-3-5-11-6-4-10-15(16(11)14)20-17(21)12-7-1-2-8-13(12)18(20)22/h1-10H |
Clave InChI |
SSIZVSJPFJMQPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
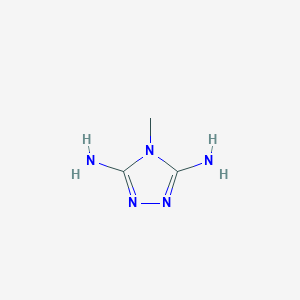
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
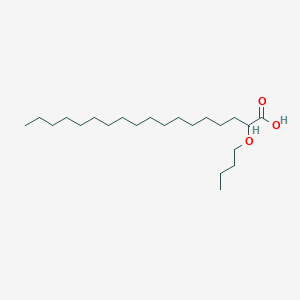
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
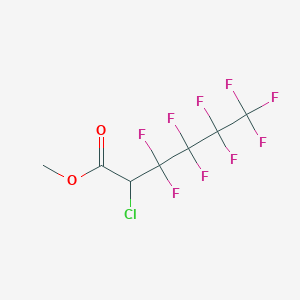
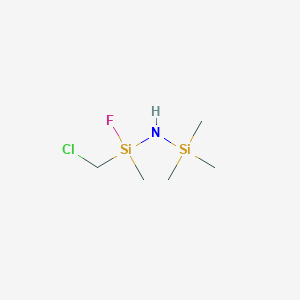
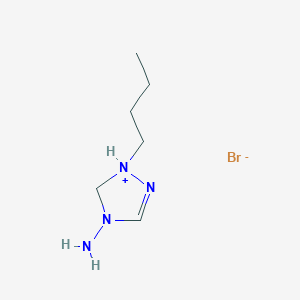
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
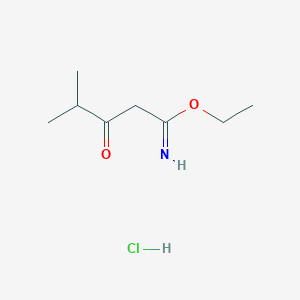

amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
